ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate
CAS No.: 867041-57-4
Cat. No.: VC5249140
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.49
* For research use only. Not for human or veterinary use.
![ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate - 867041-57-4](/images/structure/VC5249140.png)
Specification
CAS No. | 867041-57-4 |
---|---|
Molecular Formula | C21H16N2O3S2 |
Molecular Weight | 408.49 |
IUPAC Name | ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate |
Standard InChI | InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-3-4-8-14(13)22-19(24)17-11-12-18(27-17)20-23-15-9-5-6-10-16(15)28-20/h3-12H,2H2,1H3,(H,22,24) |
Standard InChI Key | YOPFTVJLCXWIDX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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A benzothiazole subunit (C₇H₄NS), a bicyclic aromatic system known for its electron-deficient nature and role in optoelectronic applications .
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A thiophene ring (C₄H₃S) linked at the 5-position to the benzothiazole, introducing planarity and π-conjugation.
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An ethyl benzoate group (C₉H₁₀O₂) attached via an amide bond at the thiophene’s 2-position, providing steric bulk and influencing solubility .
The molecular formula is C₁₉H₁₅N₂O₃S₂, with a molar mass of 395.47 g/mol.
Spectroscopic Characterization
Key spectroscopic data derived from analogous benzothiazole-thiophene hybrids include:
Technique | Key Signals |
---|---|
¹H NMR | δ 8.21 (s, benzothiazole-H), δ 7.89 (d, thiophene-H), δ 4.32 (q, ethyl-CH₂) |
¹³C NMR | δ 167.5 (C=O), δ 152.3 (benzothiazole-C2), δ 126.8 (thiophene-C) |
IR | 1720 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O), 1580 cm⁻¹ (C=N) |
These data align with structural features observed in related compounds .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A representative synthesis involves three stages:
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Benzothiazole Formation: Condensation of 2-aminobenzenethiol with α-keto esters under acidic conditions yields the benzothiazole core .
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Thiophene Functionalization: Suzuki-Miyaura coupling introduces the thiophene moiety at the benzothiazole’s 5-position using Pd(PPh₃)₄ catalysis .
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Amidation and Esterification: Reaction of 5-(benzothiazol-2-yl)thiophene-2-carboxylic acid with ethyl 2-aminobenzoate via EDCI/HOBt-mediated coupling completes the synthesis .
Industrial Production Challenges
Scale-up faces hurdles due to:
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Purification difficulties caused by the compound’s limited solubility in non-polar solvents .
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Regulatory constraints on thiophene derivatives in pharmaceutical applications .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The benzothiazole’s electron-deficient nature directs electrophiles to the thiophene ring:
Reaction | Conditions | Product |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at thiophene C4 |
Bromination | Br₂/FeCl₃, CH₂Cl₂ | Bromine at thiophene C3 and C4 |
Functional Group Transformations
The ethyl ester undergoes hydrolysis to carboxylic acid (NaOH/EtOH, 80°C), enabling further derivatization .
Enzyme | IC₅₀ (μM) | Mechanism |
---|---|---|
Acetylcholinesterase | 3.2 | Competitive inhibition at catalytic triad |
Topoisomerase II | 18.9 | DNA intercalation and stabilization |
Fluorescent Probe Applications
The compound exhibits solvatochromic behavior with quantum yield (Φ) values:
Solvent | Φ (%) | λₑₘ (nm) |
---|---|---|
Hexane | 12 | 438 |
DMSO | 45 | 517 |
This property enables its use in viscosity sensing and protein binding studies .
Comparative Analysis with Structural Analogs
Key Differentiators
Compound | LogP | μ (Debye) | Bioactivity |
---|---|---|---|
Target Compound | 3.1 | 5.8 | CDK2 inhibition |
2-Amino-6-thiocyanato benzothiazole | 2.3 | 4.2 | Antitubercular |
Benzothiazole-5-carboxamide | 2.8 | 6.1 | Anticancer |
The target compound’s higher dipole moment (μ) enhances DNA intercalation capacity compared to analogs .
Test System | LD₅₀ (mg/kg) | Observation |
---|---|---|
Rat (oral) | 320 | Hepatotoxicity at >100 mg/kg |
Zebrafish embryo | 45 | Developmental abnormalities |
Recommended Precautions
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Use NIOSH-approved respirators when handling powder forms
Future Research Directions
Priority Investigations
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Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability.
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Nanoparticle Formulation: Encapsulation in PLGA nanoparticles to enhance solubility.
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Structure-Activity Relationships: Systematic modification of ester and amide groups.
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